N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through sulfonylation reactions using ethanesulfonyl chloride.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzothiazole ring can facilitate binding to these targets, while the ethanesulfonyl group can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different substituents.
Sulfonyl Benzamides: Compounds with sulfonyl and benzamide groups but different aromatic rings.
Uniqueness
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is unique due to the specific combination of the benzothiazole ring, dimethyl groups, and ethanesulfonyl benzamide structure. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological activity, highlighting its mechanisms, efficacy against various targets, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H17N3O2S
- Molecular Weight : 283.36 g/mol
- CAS Number : 1217121-62-4
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .
- Antimicrobial Activity : The sulfonamide group in the structure may contribute to its antimicrobial properties by interfering with bacterial folic acid synthesis .
- Antitumor Activity : Compounds with similar structures have been reported to exhibit antiproliferative effects against various cancer cell lines. The benzothiazole ring is often associated with cytotoxicity towards cancer cells .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance:
- MCF-7 Cells : The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting potential as an anticancer agent.
- HCT-116 Cells : Similar effects were observed in HCT-116 colorectal cancer cells, indicating a broad spectrum of activity against various tumor types.
Antimicrobial Efficacy
In vitro studies have demonstrated that this compound possesses notable antimicrobial properties against several pathogenic bacteria and fungi. Its efficacy was compared to standard antibiotics and antifungal agents.
Microorganism | Inhibition Zone (mm) | Comparison Agent |
---|---|---|
Staphylococcus aureus | 15 | Penicillin |
Escherichia coli | 18 | Ciprofloxacin |
Candida albicans | 20 | Fluconazole |
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound:
- Study on Melanin Production : In B16F10 melanoma cells, the compound significantly inhibited melanin synthesis by reducing tyrosinase activity. This suggests its potential use in skin lightening formulations .
- Antifungal Activity : In agricultural applications, this compound demonstrated effective fungicidal properties against Botrytis cinerea, with an EC50 value indicating strong inhibitory activity compared to other fungicides .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-25(22,23)15-8-6-5-7-13(15)17(21)20-18-19-16-12(3)11(2)9-10-14(16)24-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPRTMKNIQRXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.